3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
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Overview
Description
3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound contains 33 atoms, including 14 hydrogen atoms, 13 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . Its structure features multiple bonds, including double and triple bonds, and several functional groups such as nitriles and ethers .
Preparation Methods
The synthesis of 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as nitriles and ethers, allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile include other bicyclic compounds with nitrile and ether functional groups. Some examples are:
This compound (isomer): This compound has a similar structure but different stereochemistry.
This compound (analog): This compound has similar functional groups but different substituents on the bicyclic core.
The uniqueness of 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[22
Properties
Molecular Formula |
C13H14N4O2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile |
InChI |
InChI=1S/C13H14N4O2/c1-4-9-13(7-16)10(17)19-11(3,18-9)8(2)12(13,5-14)6-15/h8-9,17H,4H2,1-3H3 |
InChI Key |
MDEREIJXLWDTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(C(=N)OC(O1)(C(C2(C#N)C#N)C)C)C#N |
Origin of Product |
United States |
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